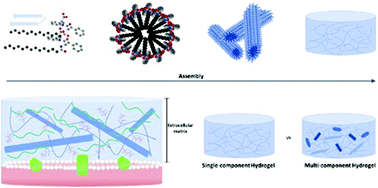Multi-component peptide hydrogels – a systematic study incorporating biomolecules for the exploration of diverse, tuneable biomaterials†
Biomaterials Science Pub Date: 2020-08-19 DOI: 10.1039/D0BM01104E
Abstract
Peptide-based supramolecular gels can be designed to be functional “smart” materials that have applications in drug delivery, tissue engineering, and supramolecular chemistry. Although many multi-component gel systems have been designed and reported, many of these applications still rely solely on single-component gel systems which limits the functionalities of the materials. Multi-component self-assembly leads to the formation of highly ordered and complex architectures while offering the possibility to generate hydrogels with interesting properties including functional complexity and diverse morphologies. Being able to incorporate various classes of biomolecules can allow for tailoring the materials’ functionalities to specific application needs. Here, a novel peptide amphiphile, myristyl-Phe-Phe (C14-FF), was synthesized and explored for hydrogel formation. The hydrogel possesses a nanofiber matrix morphology, composed of β-sheet aggregates, a record-low gelation concentration for this class of compounds, and a unique solvent-dependent helical switch. The C14-FF hydrogel was then explored with various classes of biomolecules (carbohydrates, vitamins, proteins, building blocks of HA) to generate a multi-component library of gels that have potential to represent the complex natural extracellular matrix. Selected multi-component gels exhibit an excellent compatibility with mesenchymal stem cells showing high cell viability percentages, which holds great promise for applications in regenerative therapy.


Recommended Literature
- [1] Amphiphilic dendrimers control protein binding and corona formation on liposome nanocarriers†
- [2] Heterocyclic polyfluoro-compounds. Part XVII. Ethanolysis of perfluoro-(2-methyl-2H-azirine)
- [3] Hierarchical forest-like photoelectrodes with ZnO nanoleaves on a metal dendrite array†
- [4] Nano-dimensional CeO2nanorods for high Ni loading catalysts: H2 production by autothermal steam reforming of methanol reaction
- [5] N-heterocyclic silylene complexes in catalysis: new frontiers in an emerging field
- [6] Substrate-controlled switchable asymmetric annulations to access polyheterocyclic skeletons†
- [7] Selection and characterisation of bioreceptors to develop nanoparticle-based lateral-flow immunoassays in the context of the SARS-CoV-2 outbreak†
- [8] Front cover
- [9] Correction: CCL01, a novel formulation composed of Cuscuta seeds and Lactobacillus paracasei NK112, enhances memory function via nerve growth factor-mediated neurogenesis
- [10] Front cover

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 1596-13-0
-
CAS no.: 102110-73-6









